molecular formula C23H22O12 B185809 6''-O-Acetylastragalin CAS No. 118169-27-0

6''-O-Acetylastragalin

Cat. No.: B185809
CAS No.: 118169-27-0
M. Wt: 490.4 g/mol
InChI Key: AKENCGNASJPQNR-LNNZMUSMSA-N
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Description

6''-O-Acetylastragalin is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one moiety, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6''-O-Acetylastragalin typically involves several key steps:

    Formation of the chromen-4-one core: This can be achieved through a series of condensation reactions involving appropriate phenolic and carbonyl precursors.

    Glycosylation: The attachment of the sugar moiety to the chromen-4-one core is usually carried out using glycosyl donors and suitable catalysts under controlled conditions.

    Acetylation: The final step involves the acetylation of the hydroxyl groups to form the acetate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

6''-O-Acetylastragalin undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one moiety can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides and acid anhydrides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

6''-O-Acetylastragalin has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of novel materials and as a component in various industrial processes.

Comparison with Similar Compounds

6''-O-Acetylastragalin can be compared with other similar compounds, such as:

    Flavonoids: Compounds like quercetin and kaempferol share structural similarities but differ in their specific hydroxylation patterns and biological activities.

    Glycosides: Similar glycosylated compounds include rutin and hesperidin, which also exhibit antioxidant and anti-inflammatory properties.

The uniqueness of this compound lies in its specific combination of a chromen-4-one core with a glycosylated moiety, which imparts distinct chemical reactivity and biological effects.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O12/c1-9(24)32-8-15-17(28)19(30)20(31)23(34-15)35-22-18(29)16-13(27)6-12(26)7-14(16)33-21(22)10-2-4-11(25)5-3-10/h2-7,15,17,19-20,23,25-28,30-31H,8H2,1H3/t15-,17-,19+,20-,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKENCGNASJPQNR-LNNZMUSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701341626
Record name Kaempferol 3-O-acetyl-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701341626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Moringa oleifera leaf extract protect against liver damage induced by thioacetamide?

A1: While the exact mechanisms are still being investigated, the study suggests that Moringa oleifera leaf ethanolic extract exerts its hepatoprotective effect by:

  • Modulating cellular antioxidant activity: This may involve scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes [].
  • Regulating apoptosis: The extract may influence the balance of pro-apoptotic and anti-apoptotic factors, thereby protecting liver cells from programmed cell death [].
  • Suppressing inflammation: Moringa oleifera leaf extract may reduce the production of inflammatory mediators, thus mitigating the inflammatory response associated with liver injury [].

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